6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a significant chemical compound primarily utilized in scientific research due to its unique properties. This compound, also known by its DrugBank accession number DB08241, is classified under organic compounds and specifically falls within the category of purines and purine derivatives. It has garnered attention for its potential applications in drug discovery, particularly in the context of targeting specific receptors and pathways involved in various diseases, including cancer .
The compound is synthesized through various methods and is characterized by its structural features that include a morpholino group attached to a purine derivative. It belongs to the class of imidazopyrimidines, which are known for their biological activities. The classification of this compound includes:
The synthesis of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves several key steps, typically starting with the reaction of 6-chloro-9H-purine with morpholine to produce 6-morpholino-9H-purine. This intermediate is then reacted with pyrimidine-4-carboxamide under controlled conditions to yield the final product. The synthesis can be summarized as follows:
The molecular structure of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide can be described using various identifiers:
The structural representation includes a morpholino group attached to a purine ring, which is further substituted with a pyrimidine carboxamide group. The InChI key for this compound is RUUOIINPNMNPIU-UHFFFAOYSA-N, allowing for precise identification in chemical databases .
6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide participates in various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide primarily involves its role as an antagonist at adenosine receptors, particularly A1 and A3 subtypes.
Upon binding to these receptors, the compound inhibits their activity, leading to alterations in cellular signaling pathways. Notably, it affects the phosphatidylinositol-3 kinase pathway, which is often implicated in cancer progression. Additionally, this compound acts as an inhibitor of checkpoint kinase 1 (CHK1), further influencing cell cycle regulation and apoptosis in cancer cells .
The physical properties of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized samples .
6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7